(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSJDLFBDCPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656885 | |
| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-59-2 | |
| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of the Amino Group in Modulating Boronic Acid Reactivity: A Technical Guide
Introduction
Boronic acids [R-B(OH)₂] have emerged as indispensable tools in modern organic chemistry, materials science, and medicinal chemistry.[1][2] Their utility stems from their unique electronic structure, acting as Lewis acids and forming reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors.[1] While the boronic acid moiety itself is the cornerstone of this reactivity, the introduction of peripheral functional groups can profoundly alter its chemical behavior. Among these, the amino group (-NH₂) holds a particularly significant position, offering a versatile handle to fine-tune the reactivity, stability, and application scope of boronic acids.
This in-depth technical guide explores the multifaceted role of the amino group in modulating boronic acid reactivity. We will delve into the fundamental principles governing these interactions, from electronic and steric effects to the nuances of intramolecular coordination. Furthermore, we will examine the practical implications of these effects in key applications, providing field-proven insights for researchers, scientists, and drug development professionals.
Fundamental Principles: How the Amino Group Influences the Boronic Acid Core
The presence of an amino group, particularly on an arylboronic acid, triggers a cascade of effects that collectively dictate the molecule's reactivity profile. These can be broadly categorized into electronic effects, steric influences, and the modulation of the boronic acid's acidity (pKa).
Electronic and Steric Effects
The position of the amino group relative to the boronic acid moiety is critical. When situated on an aromatic ring, an amino group can act as an electron-donating group through resonance, increasing the electron density on the boron atom. This, in turn, can influence the Lewis acidity of the boronic acid. Conversely, in its protonated form (ammonium ion, -NH₃⁺), the group becomes strongly electron-withdrawing, which significantly lowers the pKa of the boronic acid.[3]
The steric bulk of the amino group and its substituents can also play a role, potentially hindering the approach of reactants to the boron center. This steric hindrance can be a crucial factor in controlling the selectivity of reactions.[4][5]
Modulation of Boronic Acid pKa
The pKa of a boronic acid is a key determinant of its reactivity, particularly in aqueous media.[1] Generally, arylboronic acids have pKa values around 9.[1] The formation of a more reactive tetrahedral boronate species is favored at pH values approaching the pKa. The introduction of an amino group can significantly alter this value.
An electron-donating amino group tends to increase the pKa, while an electron-withdrawing group (such as a protonated amino group) decreases it.[6] For instance, ortho-aminomethylphenylboronic acids are known to have a lower pKa, which enhances their ability to bind with diols at neutral pH.[3] This pH-dependent modulation is a powerful tool for designing boronic acid-based sensors and catalysts that operate under specific physiological conditions.[1]
| Boronic Acid Derivative | Substituent Effect | Impact on pKa | Reference |
| Phenylboronic Acid | (Reference) | ~8.8-9.2 | [1][7] |
| m-Aminophenylboronic acid | Electron-donating (meta) | Slight increase | [8] |
| p-Aminophenylboronic acid | Electron-donating (para) | Increase | [8] |
| o-Aminomethylphenylboronic acid | Electron-withdrawing (as ammonium) | Decrease | [3] |
| p-Nitrophenylboronic acid | Electron-withdrawing | Significant decrease | [7] |
Table 1. Influence of substituents on the pKa of phenylboronic acid derivatives.
Intramolecular B-N Coordination: A Key to Enhanced Stability and Novel Reactivity
One of the most fascinating aspects of aminoboronic acids is the potential for intramolecular coordination between the nitrogen's lone pair of electrons and the empty p-orbital of the boron atom. This interaction can lead to the formation of a dative B-N bond, effectively creating a tetracoordinate boron center.
This intramolecular coordination has profound consequences:
-
Increased Stability: The formation of a stable five- or six-membered ring through B-N coordination can protect the boronic acid from degradation pathways such as protodeboronation.[9] This is particularly relevant for otherwise unstable alkylboronic acids.[9]
-
Modulated Reactivity: The Lewis acidity of the boron center is significantly reduced upon coordination with the amino group, rendering it less reactive in certain transformations like the Suzuki-Miyaura coupling.[10] This property is exploited in the design of protecting groups for boronic acids.
-
Conformational Rigidity: The cyclic nature of the B-N adduct imparts conformational rigidity, which can be advantageous in the design of chiral catalysts and receptors.
A prime example of leveraging this intramolecular coordination is the development of N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand forms a stable bicyclic structure with the boronic acid, rendering it unreactive to a wide range of conditions.[10] This allows for the sequential and controlled release of the active boronic acid under specific conditions, enabling complex multi-step syntheses.
Figure 1. Intramolecular B-N coordination in an ortho-aminomethylphenylboronic acid.
It is important to note that in aqueous media, the nature of this B-N interaction can be complex, with evidence suggesting that an ion-pair structure resulting from the insertion of a water molecule may predominate over a direct dative bond in some cases.[11]
Applications in Catalysis: The Rise of Bifunctional Aminoboronic Acids
The dual nature of aminoboronic acids, possessing both a Lewis acidic boron center and a Lewis basic (or Brønsted acidic) amino group, makes them highly attractive candidates for bifunctional catalysis.[12][13] This co-localization of acidic and basic sites can facilitate reactions by activating both the electrophile and the nucleophile simultaneously.
Aminoboronic acids have demonstrated catalytic activity in a range of organic transformations, including:
-
Direct Amide Formation: They can effectively catalyze the condensation of carboxylic acids and amines.[12][13]
-
Aldol Reactions: Aminoboronic acids can act as aldol catalysts through the formation of boronate enolates or enamines.[12][13]
-
Kinetic Resolution: Chiral aminoboronic acids have been employed for the kinetic resolution of racemic amines during acylation processes.[12][13]
Figure 2. Schematic of aminoboronic acid-catalyzed direct amide formation.
Role in Sensing and Molecular Recognition
The ability of boronic acids to form reversible covalent bonds with diols is the foundation of their widespread use in carbohydrate sensing.[1] The incorporation of an amino group into the sensor design offers several advantages:
-
pH Tuning: As previously discussed, the amino group can lower the pKa of the boronic acid, enabling efficient diol binding at physiological pH.[1][3] This is crucial for applications such as in vivo glucose monitoring.[1]
-
Fluorescence Modulation: The amino group can be part of a signaling mechanism, such as photoinduced electron transfer (PET), where the binding of a diol to the boron center alters the fluorescence properties of an appended fluorophore.[1]
-
Enhanced Binding Affinity: In some cases, the amino group can participate in additional non-covalent interactions, such as hydrogen bonding, with the target analyte, leading to increased binding affinity and selectivity.
Significance in Drug Design and Development
Boronic acids are a privileged scaffold in medicinal chemistry, with notable examples including the proteasome inhibitor bortezomib (Velcade®).[1][14] The amino group is a key feature in many boronic acid-based drugs and drug candidates.
-
Enzyme Inhibition: α-aminoboronic acids are potent inhibitors of various proteases.[14][15] The boron atom mimics the tetrahedral transition state of peptide bond hydrolysis, while the amino acid side chain provides specificity for the enzyme's active site.[16]
-
Bioisosteric Replacement: The boronic acid group can act as a bioisostere of a carboxylic acid.[6] The incorporation of an amino group allows for the synthesis of boronic acid analogs of amino acids, which can be incorporated into peptides to modulate their activity and pharmacokinetic properties.[6][14]
-
Improved Pharmacokinetics: The amino group can be modified to improve the solubility, cell permeability, and metabolic stability of boronic acid-containing drugs.
Experimental Protocols: Synthesis and Application
The versatile nature of aminoboronic acids is underpinned by robust synthetic methodologies. While a comprehensive review of all synthetic routes is beyond the scope of this guide, we present a representative protocol for the synthesis of an α-aminoboronic acid derivative and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Protected α-Aminoboronic Ester
The synthesis of α-aminoboronic acids often requires the use of protecting groups for both the amino and boronic acid functionalities to avoid unwanted side reactions.[17][18][19][20]
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable (α-haloalkyl)boronic ester (e.g., pinacol ester).
-
Nucleophilic Displacement: React the (α-haloalkyl)boronic ester with a nitrogen nucleophile, such as potassium phthalimide (for a Gabriel synthesis approach) or an azide followed by reduction.[18][21]
-
Protection of the Amino Group: If necessary, protect the resulting primary amine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), using standard protocols.[22][23][24]
-
Purification: Purify the protected α-aminoboronic ester using column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling with an Aminoboronic Acid Derivative
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that extensively utilizes boronic acids.[25] The presence of an amino group can influence the reaction's efficiency.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, combine the aminoboronic acid (or its ester), an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or KOt-Bu).[26]
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-110 °C) for a specified time.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the inorganic salts. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 12. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 19. Synthesis of aminoboronic acid derivatives: an update on recent advances - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of Boron-Containing Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amino Protecting Groups Stability [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Mastering Molecular Architecture: A Guide to Palladium-Catalyzed Cross-Coupling with Functionalized Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Their profound impact, particularly in the synthesis of pharmaceuticals and complex molecular architectures, was recognized with the 2010 Nobel Prize in Chemistry.[3] This guide provides an in-depth exploration of these powerful transformations, with a specific focus on the versatile and often challenging use of functionalized aryl halides. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for key reactions, and offer insights into overcoming common hurdles, empowering researchers to confidently employ these methods in their synthetic endeavors.
The Engine of Innovation: Understanding the Catalytic Cycle
At the heart of palladium-catalyzed cross-coupling lies a catalytic cycle that elegantly orchestrates the formation of new bonds. While variations exist for specific reactions, the fundamental steps remain consistent: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or olefin coordination/insertion (for the Heck reaction), and reductive elimination.[1][4][5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
Troubleshooting & Optimization
Technical Support Center: (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
[1]
Status: Operational Ticket ID: TECH-SUP-BOR-002 Subject: Stability, Storage, and Handling Protocols Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1]
Introduction: The Chemical Context
You are working with (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride .[1] This is a high-value, polyfunctional building block. Its handling requires a nuanced understanding of three competing chemical behaviors:
-
The Boronic Acid Equilibrium: The equilibrium between the free boronic acid monomer and its cyclic trimer (boroxine).
-
The Ortho-Amino Effect: The 2-position amino group poses a unique stability risk.[1] In its free-base form, the amine lone pair can coordinate intramolecularly with the empty p-orbital of the boron, accelerating protodeboronation (loss of the boron group).
-
The Ionic Salt Factor: The hydrochloride (HCl) salt form is engineered to prevent the issue above by protonating the amine (
), effectively "locking" the molecule in a stable state.[1]
This guide provides the protocols necessary to maintain this "locked" state until the precise moment of reaction.
Module 1: Critical Storage Protocols
Core Directive: The stability of this compound is binary. It is stable as a dry solid HCl salt; it is unstable as a free base or in solution.[1]
Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the dehydration to boroxine and spontaneous hydrolysis of the ester moiety.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the boronic acid C-B bond. |
| Humidity | Strict Desiccation | CRITICAL: HCl salts are hygroscopic.[1] Absorbed water catalyzes the formation of boroxines and hydrolyzes the ethoxycarbonyl ester. |
| Container | Amber Glass / Foil Wrap | Protects against photodegradation, though thermal and moisture control are higher priorities. |
The "Thaw" Rule
Never open a cold bottle immediately.
-
Protocol: Allow the container to equilibrate to room temperature inside a desiccator (approx. 30–60 mins) before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic HCl salt, turning your free-flowing powder into a sticky gum that degrades rapidly.[1]
Module 2: Troubleshooting Chemical Integrity
Visual & Analytical Diagnostics
Scenario A: "My powder has turned into a sticky, off-white gum."
-
Diagnosis: Hygroscopic failure.[1] The HCl salt has absorbed atmospheric water.[1]
-
Impact: The exact molecular weight is now unknown due to water mass. The acidic environment created by the hydrated HCl may hydrolyze the ethyl ester over time.
-
Remediation: If purity is critical, recrystallization is required. If used for a rough screen, dry under high vacuum over
for 24 hours to remove surface water.
Scenario B: "NMR shows a mess of broad peaks in the aromatic region."
-
Diagnosis: Boroxine-Monomer Exchange.[1] In dry deuterated solvents (like DMSO-
), boronic acids exist in equilibrium with their anhydrides (boroxines).[1] -
Verification: Add 1 drop of
to the NMR tube. -
Result: If the peaks sharpen and simplify, the "impurity" was just the boroxine anhydride. The water shifts the equilibrium back to the monomeric acid species.
Scenario C: "LCMS shows a mass corresponding to the starting material minus the B(OH)2 group."
-
Diagnosis: Protodeboronation.[1][2] The C-B bond has cleaved, leaving an H in its place.[3]
-
Cause: Exposure to base or heat while the amine was unprotonated.
-
Status: Irreversible degradation. [1]
The Degradation Pathway (Visualization)
The following diagram illustrates the "Danger Zone"—the state where the compound is most vulnerable to losing the boron group.
Figure 1: The Stability Landscape.[1] The compound is safe as the HCl salt. Once neutralized (Free Base), it must be coupled immediately to avoid protodeboronation.
Module 3: Experimental Handling Protocols
Solubilization for Reactions
Do not dissolve this compound until you are ready to use it.[1]
-
Solvent Choice:
-
Preferred: DMSO, DMF, Methanol (High solubility).
-
Avoid: Non-polar solvents (Ether, Hexanes) – the salt will not dissolve.
-
-
Stock Solutions:
-
Avoid aqueous stock solutions. The low pH of the dissolved HCl salt can hydrolyze the ethyl ester over days.
-
If a stock is necessary, prepare it in anhydrous DMSO and store at -20°C. Use within 48 hours.[1]
-
Suzuki-Miyaura Coupling Strategy
The "Ortho-Amino" group makes this substrate tricky.[1] If you mix the boronic acid, base, and solvent and let it sit while preparing the catalyst, the free amine will destabilize the boron.
Optimized Workflow:
-
Charge Solids: Add the Boronic Acid HCl salt, Aryl Halide, and Pd Catalyst to the flask.
-
Inert: Evacuate and backfill with Argon (x3).[1]
-
Solvent: Add degassed solvent.[1]
-
Base Addition (The Trigger): Add the degassed aqueous base solution LAST .
-
Reasoning: The moment base hits the system, the HCl is neutralized, liberating the free amine. By having the catalyst already present, the cross-coupling reaction (Productive Pathway) outcompetes the protodeboronation (Degradation Pathway).
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the pinacol ester derivative instead to improve stability?
A: Yes. Pinacol esters are significantly more resistant to protodeboronation and easier to handle on silica gel.[1] However, if you already have the boronic acid HCl salt, you can generate the pinacol ester in situ or as a discrete step by stirring with pinacol and Magnesium Sulfate (
Q2: I see two spots on TLC. Is my compound impure? A: Not necessarily. Boronic acids often streak or show a "comet" effect on silica due to interaction with silanols.[1] Furthermore, the boroxine and the monomer may run differently.
-
Fix: Add 1% Triethylamine to your eluent to neutralize the silica, or convert a small aliquot to the pinacol ester for a cleaner TLC check.
Q3: The Certificate of Analysis (CoA) says "Contains varying amounts of anhydride." Should I adjust my stoichiometry? A: Generally, no. The molecular weight difference between the acid and the anhydride is the mass of water molecules. Unless you are doing strict GMP manufacturing, calculating based on the monomer's MW is standard practice. If precision is vital, determine the exact boronic acid content via titration (mannitol method).
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][6] Wiley-VCH.[1] [1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]
-
TCI Chemicals. (n.d.).[1] Product Specification: 2-Amino-4-(methoxycarbonyl)phenylboronic Acid Hydrochloride. (Used as analog reference for storage conditions).
-
Sigma-Aldrich. (n.d.).[1][7] Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride. (General handling for amino-boronic HCl salts). [1]
Sources
- 1. 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | C8H11BClNO4 | CID 16427083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protodeboronation [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning by Amine-Functionalized Reagents
Topic: Troubleshooting Catalyst Deactivation in the Presence of Nitrogen-Containing Substrates Expertise Level: Senior Application Scientist Last Updated: 2025-05-21
Introduction: The "Amine Trap" in Catalysis
Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely observing a reaction that started promisingly but stalled prematurely, or failed to initiate entirely. When working with amine-functionalized reagents (primary/secondary amines, pyridines, imidazoles), the culprit is often competitive coordination .
Nitrogen atoms possess a non-bonded electron pair (lone pair) that acts as a strong sigma-donor. In transition metal catalysis, these amines compete with your desired substrates (or ligands) for binding sites on the metal center (Pd, Pt, Rh, Ni). When the amine binds irreversibly or forms a stable, saturated complex, it shuts down the catalytic cycle—a phenomenon known as catalyst poisoning .
This guide provides diagnostic steps and field-proven protocols to overcome amine poisoning in both Heterogeneous Hydrogenation and Homogeneous Cross-Coupling .
Module 1: The Mechanism of Failure
To fix the problem, you must visualize the invisible failure mode. The diagram below illustrates how amines divert the active catalyst into a thermodynamic "dead end."
Figure 1: Mechanistic Diversion by Amine Coordination
Caption: The "Dead End" pathway (red) occurs when the amine substrate or product outcompetes the ligand or reactant for the metal center, forming a stable, catalytically inactive species.
Module 2: Heterogeneous Hydrogenation (Pd/C, Pt/C)
Scenario: You are reducing a nitro group, nitrile, or olefin in the presence of an amine, or the product itself is an amine.[1] The reaction stops at 50-80% conversion.
The Problem: Product Inhibition
In hydrogenation, the amine product often binds to the heterogeneous surface (Pd/C) more strongly than the starting material. As the reaction proceeds, the catalyst surface becomes saturated with the amine product, blocking H₂ adsorption.
The Solution: The "Acid Scavenger" Protocol
By running the reaction in acidic media, you protonate the amine (
FAQ: Hydrogenation Troubleshooting
| Symptom | Diagnosis | Corrective Action |
| Reaction stalls at ~70% | Product inhibition (poisoning by the formed amine). | Add 1.1 equiv of acid (HCl, HOAc, or H₂SO₄) to protonate the product. |
| No reaction initiation | Substrate poisoning (starting material binds too tight). | Pre-mix substrate with acid before adding catalyst. |
| Selectivity loss | Acid caused side reactions (e.g., acetal hydrolysis). | Use a weaker acid (Acetic Acid) or switch to unpoisoned supports (e.g., Pd/Al₂O₃). |
Protocol A: Acid-Promoted Hydrogenation
Use this when reducing nitro-aromatics or nitriles to amines.
-
Dissolve Substrate: Dissolve 1.0 mmol substrate in MeOH or EtOH.
-
Add Scavenger: Add 1.1 to 2.0 equivalents of concentrated HCl or Glacial Acetic Acid.
-
Note: Ensure your substrate is stable to acid. If acid-sensitive, use Ammonium Formate as a hydrogen source/buffer.
-
-
Add Catalyst: Add Pd/C (5-10 wt%) under inert atmosphere (N₂/Ar).
-
Hydrogenate: Introduce H₂ (balloon or Parr shaker).
-
Workup: After completion, filter the catalyst. Neutralize the filtrate with NaHCO₃ to liberate the free amine before extraction.
Module 3: Homogeneous Cross-Coupling (Buchwald-Hartwig)
Scenario: You are performing a C-N coupling. The reaction turns black (Pd precipitation) or fails to convert aryl halide.
The Problem: The "Resting State" Trap
In Buchwald-Hartwig aminations, the amine is the reagent. You cannot protonate it (or it won't react). If the amine is small and unhindered (e.g., n-butylamine), it binds Pd(II) intermediates, preventing the reductive elimination step.
The Solution: Steric Bulk & Pre-catalysts
You must make the palladium center "uncomfortable" for the amine to bind in a stable resting state. This is achieved using bulky biaryl phosphine ligands (Buchwald Ligands) that physically crowd the metal center.
Ligand Selection Guide for Amine Tolerance
| Ligand Class | Examples | Best For... | Mechanism of Protection |
| Gen 1 (Standard) | BINAP, DPPF | 2° Amines, Anilines | Chelation effect (weak protection against 1° amines). |
| Gen 3 (Bulky) | XPhos, RuPhos | 1° Alkyl Amines, Anilines | Steric bulk prevents formation of stable bis-amine complexes. |
| Gen 4 (Specialized) | BrettPhos | 1° Amines (Challenging) | Extreme bulk promotes reductive elimination even with strong donors. |
Protocol B: The "Pre-catalyst" Switch
Stop using Pd(OAc)₂ + Ligand. In situ mixing often fails because the amine coordinates Pd before the phosphine ligand can.
-
Select Pre-catalyst: Use a palladacycle precatalyst (e.g., XPhos Pd G4 or RuPhos Pd G4 ). These contain the ligand pre-bound in a 1:1 ratio.
-
Base Choice:
-
Order of Addition:
-
Solids (Pre-catalyst, Base, Aryl Halide) -> Purge with Argon.
-
Solvent (Dioxane or Toluene, anhydrous).
-
Amine (Liquid).
-
-
Temperature: Heat to 80-100°C. High temperature is often required to dissociate the "off-cycle" amine complexes and drive the catalytic cycle.
Module 4: Diagnostic Decision Tree
Use this flowchart to determine the correct troubleshooting path for your specific failure.
Figure 2: Catalyst Rescue Workflow
Caption: Step-by-step logic to identify if the issue is product inhibition (Heterogeneous) or ligand displacement (Homogeneous).
References
-
Mechanisms of Catalyst Deactivation. Chemical Reviews. (2020). "New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines." [Link]
-
Buchwald-Hartwig User Guide. Chemical Science. (2011). "A User's Guide to Palladium-Catalyzed Amination Reactions." (Key source for ligand selection and pre-catalyst usage).[3][5][6][7] [Link]
-
Heterogeneous Hydrogenation Strategies. ACS Catalysis. (2018). "Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines." (Discusses base/acid effects on hydrogenation turnover). [Link]
-
Amine Poisoning in Cross-Coupling. Journal of the American Chemical Society. (2008). "Pd-Catalyzed Cross-Coupling of sp3 C–H Bonds." (Mechanistic details on nitrogen coordination). [Link]
-
Industrial Mitigation Strategies. Catalysts.com. (2024). "How to Prevent Catalyst Poisoning at the Industrial Scale." [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. catsci.com [catsci.com]
- 7. m.youtube.com [m.youtube.com]
Improving reaction kinetics for sterically hindered substrates
Technical Support Center: Advanced Kinetics & Steric Hindrance
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: KINETICS-ST-998 Subject: Overcoming the "Steric Wall" in Synthetic Methodologies
Welcome to the Advanced Kinetics Support Module
I am Dr. Aris, Senior Application Scientist. You are likely here because your reaction works on the model substrate but fails completely when you introduce the actual drug scaffold with its ortho-substituents and quaternary carbons.
In sterically hindered systems, the Arrhenius equation (
Below is your troubleshooting architecture.
Module 1: Catalyst Engineering (The "Hardware" Fix)
The Paradox: To couple bulky substrates, you often need bulky ligands.
The Causality: In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the active species is often a mono-ligated Pd(0) complex (
Protocol A: The Buchwald-Hartwig Switch
If using standard
-
Switch Ligand Class: Move to Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, BrettPhos).
-
The "Pd-G4" Precatalyst System: Use pre-formed palladacycles (e.g., XPhos Pd G4).
-
Why: Hindered substrates cannot wait for the slow reduction of Pd(II) to Pd(0) in situ. These precatalysts release active
immediately upon base activation.
-
Protocol B: The PEPPSI Protocol (Organ Method)
For extremely hindered substrates (e.g., tetra-ortho-substituted biaryls), Phosphines may still fail.
-
Adopt NHC Ligands: Use PEPPSI-IPr or PEPPSI-IPent .
-
Mechanism:[1][2][3][4][5][6] N-Heterocyclic Carbenes (NHCs) are stronger
-donors than phosphines, preventing metal dissociation. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a labile pyridine "throw-away" ligand. -
Action: Run reaction in Dioxane/Toluene at 80°C. The pyridine dissociates, creating a massive open pocket for your hindered substrate.
-
Visualization: The Steric Catalytic Cycle
Caption: The PEPPSI cycle. Note that while sterics hinder Oxidative Addition, bulky ligands (L) actually accelerate Reductive Elimination by "squeezing" the product out.
Module 2: Thermodynamic Levers (The "Environment" Fix)
If the catalyst is optimized but kinetics remain sluggish, we must alter the activation volume (
FAQ: Why isn't refluxing enough?
A: Refluxing provides thermal energy (
Protocol C: High-Pressure Synthesis (The Dauben Effect)
Theory: Le Chatelier’s principle applies to volume. If
| Parameter | Standard Condition | High Pressure Condition | Kinetic Impact |
| Pressure | 1 bar | 10,000 bar (1 GPa) | |
| Temp | Reflux (Stability risk) | Ambient / Mild Heat | Prevents decomposition of sensitive substrates |
| Scope | Fails for quaternary centers | Enables quaternary center formation | Overcomes steric repulsion by "forcing" proximity |
Self-Validating Check: If your reaction involves bond formation (A + B
Module 3: Solvation & Concentration
The Issue: Solvation shells effectively increase the size of your reagents. A "small" nucleophile like Azide (
Protocol D: The "Naked" Nucleophile
-
Solvent Switch: Move from Protic (MeOH, EtOH) to Polar Aprotic (DMSO, DMF, NMP, Acetonitrile).
-
Concentration: Run the reaction at High Molarity (1.0M - 2.0M) or even Neat .
-
Logic: In hindered systems, the collision frequency factor (
) is low. Increasing concentration artificially inflates collision frequency.
-
Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| 0% Conversion | Catalyst death before Oxidative Addition. | Switch to Pd-G4 precatalysts or PEPPSI (activates fast). |
| Stalls at 50% | Catalyst instability / Product inhibition. | Add ligand (maintain L:Pd ratio) or switch to Flow Chemistry (remove product continuously). |
| High Byproducts | Use Biaryl Phosphines (e.g., RuPhos) designed to suppress | |
| Reagent Unreactive | Nucleophile is "caged" by solvent. | Switch to DMSO or DMF ; add 18-Crown-6 to strip cation. |
Decision Tree: Optimization Workflow
Caption: Logical flow for selecting the correct kinetic intervention based on reaction class.
References
-
Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal.[7]
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.
-
Dauben, W. G., & Gerdes, J. M. (1984). "High pressure in organic synthesis. The use of high pressure to overcome steric hindrance." Tetrahedron Letters.
-
Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on Solvent Effects/Hughes-Ingold Rules).[5][8]
-
Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.
Sources
- 1. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Assessment: 1H NMR Integrity of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic Acid
Executive Summary & Strategic Context
Product: (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid CAS: 1001206-26-1 (Representative Analog) Primary Application: Suzuki-Miyaura cross-coupling intermediate; scaffold for benzoxaborole synthesis.
This guide addresses the critical characterization challenges associated with ortho-amino phenylboronic acids . Unlike standard organic molecules, this compound exhibits dynamic behavior in solution, existing in an equilibrium between the free boronic acid, the boroxine anhydride (trimer), and zwitterionic species.
For drug development professionals, relying on a single solvent system (e.g., CDCl₃) often yields ambiguous data ("broad blobs"). This guide compares the Free Acid against its primary alternative, the Pinacol Ester , and defines the optimal NMR protocols to validate structural integrity.
Theoretical vs. Experimental Shift Analysis
The structure features three competing electronic environments: the electron-withdrawing ester (Position 4), the electron-donating amine (Position 2), and the Lewis-acidic boronic acid (Position 1).
Predicted 1H NMR Profile (DMSO-d6)
Note: Chemical shifts (
| Proton Environment | Multiplicity | Approx.[1][2][3][4][5][6] Shift ( | Structural Diagnostic Logic |
| Boronic Acid -B(OH)₂ | Broad Singlet | 8.0 – 9.2 | Critical Marker. Disappears in D₂O/MeOD. Broadening indicates boroxine equilibrium. |
| Amine -NH₂ | Broad Singlet | 5.5 – 6.5 | Exchangeable. Positioned ortho to Boron; may show H-bonding effects. |
| Ar-H6 (Ortho to B) | Doublet (d) | 7.6 – 7.8 | Deshielded by Boron; Meta to Amine. |
| Ar-H5 (Ortho to Ester) | Doublet of Doublets (dd) | 7.2 – 7.4 | Shielded by Para-Amino effect; Deshielded by Ortho-Ester. |
| Ar-H3 (Ortho to Ester) | Doublet (d) / Singlet | 7.1 – 7.3 | Shielded by Ortho-Amino; Deshielded by Ortho-Ester. |
| Ester -OCH₂- | Quartet (q) | 4.2 – 4.3 | Diagnostic for the ethyl group integrity. |
| Ester -CH₃ | Triplet (t) | 1.2 – 1.3 | Coupled to the methylene group. |
The "Boroxine Artifact"
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). In non-polar solvents (CDCl₃), this results in severe line broadening or multiple sets of aromatic peaks.
-
Observation: If you see a "messy" aromatic region in CDCl₃, it is likely not impurity, but the boroxine/acid equilibrium.
-
Solution: Use a coordinating solvent (DMSO-d6) or add a drop of D₂O to force the equilibrium to the "ate" complex or free acid.
Comparative Performance: Free Acid vs. Pinacol Ester
The primary alternative to the free boronic acid is its Pinacol Ester derivative. Below is a comparative analysis of their NMR utility and stability.
Table 1: Comparative NMR Signatures
| Feature | Free Boronic Acid (Target) | Pinacol Ester (Alternative) |
| Stability | Low. Prone to dehydration (boroxine) and oxidation. | High. Stable to silica gel chromatography. |
| NMR Solvent | DMSO-d6 (Required for clear spectra).[2] | CDCl₃ (Standard, highly soluble). |
| Diagnostic Peaks | B(OH)₂ @ 8.0+ ppm (Broad). | Pinacol Methyls @ 1.3 ppm (Singlet, 12H). |
| Impurity ID | Hard to distinguish boroxine from acid. | Easy to distinguish hydrolyzed acid (broad) from ester (sharp). |
| Atom Economy | High (No protecting group mass). | Lower (Loss of C₆H₁₂ mass upon coupling). |
Decision Framework
-
Use Free Acid if: You are performing large-scale manufacturing and need to minimize waste/cost.
-
Use Pinacol Ester if: You require precise stoichiometric control and long-term storage stability.
Experimental Protocol: Self-Validating NMR Workflow
To ensure trustworthiness, follow this "Solvent-Switch" protocol. This method validates that the signals observed are indeed the boronic acid and not an artifact.
Step-by-Step Methodology
-
Sample Preparation (Run 1 - DMSO-d6):
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.
-
Goal: Observe the exchangeable -B(OH)₂ protons (8.0-9.0 ppm) and -NH₂ protons.
-
Pass Criteria: Integration of B(OH)₂ should be ~2H relative to the aromatic signals.
-
-
Sample Preparation (Run 2 - MeOD-d4):
-
Dissolve ~10 mg of sample in 0.6 mL Methanol-d4.
-
Goal: Rapid esterification occurs:
. -
Pass Criteria: The broad -B(OH)₂ peak must disappear . The aromatic peaks should sharpen significantly as the boroxine equilibrium is broken.
-
-
D₂O Shake (Optional):
-
If DMSO spectrum is broad, add 1 drop of D₂O to the NMR tube.
-
Shake and rerun. All -OH and -NH₂ peaks will vanish; aromatic region will simplify.
-
Visualization: Dynamic Equilibrium & Workflow
The following diagram illustrates the chemical species present in your NMR tube and the logical flow for characterization.
Caption: Figure 1. Chemical equilibrium of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid dependent on solvent choice. Green path represents the optimal characterization route.
References & Authoritative Grounding
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boronic acid stability and boroxine equilibrium).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link (Discusses the stability of boronic acids vs. esters).
-
SDSU Chemistry Department. 11B NMR Chemical Shifts. Link (General reference for Boron-11 shifts, confirming sp2 vs sp3 hybridization changes).
-
Reich, H. J. Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Link (Authoritative source for chemical shift prediction logic).
Sources
Beyond the Certificate of Analysis: A Comparative Guide to Boronic Acid Purity Assessment
Executive Summary: The Boroxine Paradox
In drug discovery and organic synthesis, boronic acids are ubiquitous reagents, primarily for Suzuki-Miyaura cross-couplings. However, assessing their purity is one of the most deceptive challenges in analytical chemistry.
The core problem is dynamic equilibrium . Unlike standard organic reagents, boronic acids (
A Certificate of Analysis (CoA) reporting "98% Purity" via standard HPLC often misleads the chemist. Does that 98% include the boroxine? If the boroxine converts back to the active acid species under aqueous reaction conditions, is it truly an impurity?
This guide objectively compares three analytical workflows—Mannitol Titration , Modified HPLC , and Quantitative NMR (qNMR) —to help you distinguish between benign dehydration and critical degradation (oxidation).
The Challenge: Dynamic Equilibrium & Oxidation
Before selecting a method, one must understand the species present in the bottle. Boronic acids face two distinct stability issues:
-
Dehydration (Benign): Equilibrium with boroxine. This is often acceptable as boroxines hydrolyze in situ during cross-coupling.
-
Oxidation (Critical): Reaction with atmospheric oxygen to form phenols (
) and boric acid ( ). This is irreversible and lowers yield.
Visualization: The Boronic Acid Equilibrium Landscape
Figure 1: The dynamic equilibrium between boronic acid and boroxine is reversible, whereas oxidation to phenol is destructive.
Technique Comparison: Methodologies & Performance
Method A: Volumetric Titration (The Mannitol Method)
Best For: Bulk stoichiometry checks and Scale-up.
Standard acid-base titration fails because boronic acids are too weak (
Protocol: Mannitol-Assisted Titration
-
Preparation: Dissolve ~100 mg of boronic acid sample (accurately weighed) in 10 mL of MeOH/Water (1:1).
-
Complexation: Add 1.0 g of D-Mannitol (approx. 10 equivalents). Stir for 5 minutes.
-
Titration: Titrate with standardized 0.1 N NaOH.
-
Endpoint: Use Phenolphthalein (turn to pink) or potentiometric detection (inflection point).
-
Calculation: Purity is derived from the volume of NaOH consumed relative to the theoretical molecular weight.
Expert Insight: This method counts total boron attached to carbon. It treats boroxine as "pure" because the boroxine ring opens and complexes with mannitol during the titration. It effectively ignores the water weight, giving you the "active boron" content.
Method B: Modified HPLC (The Routine Check)
Best For: Identifying organic impurities (starting materials, phenols).
Standard C18 Reverse Phase HPLC often results in severe peak tailing for boronic acids due to interaction with silanol groups on the column stationary phase. Furthermore, the acid/boroxine equilibrium can cause peak broadening.
Optimized Protocol:
-
Column: Use a "High Strength Silica" (HSS) column or a column with hybrid particle technology (e.g., Waters XSelect HSS T3) to minimize silanol activity.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Low pH suppresses ionization of silanols).
-
Solvent B: Acetonitrile.[2]
-
-
Alternative (High pH): Use 10mM Ammonium Bicarbonate (pH 10). At this pH, the boronic acid is fully ionized (boronate anion), which repels the negative silanols, often resulting in sharper peaks. Note: Ensure your column is silica-hybrid to withstand pH 10.
Method C: Quantitative NMR (qNMR) – The Gold Standard
Best For: Absolute purity determination and distinguishing Boric Acid.
qNMR is the only technique that can simultaneously quantify the organic backbone (via
Protocol:
-
Internal Standard: Use 1,3,5-Trimethoxybenzene or Dimethyl sulfone (must be high purity trace-cert).
-
Solvent: DMSO-
with trace (to collapse the boroxine/acid equilibrium into a single species). -
NMR Setup:
-
Tube: Use Quartz NMR tubes . Standard Borosilicate (Pyrex) contains boron (
), which creates a massive broad background hump in the spectrum, obscuring the sample signal. -
Reference: Calibrate
ppm to (external capillary).
-
Expert Insight: In
NMR, Boronic acids appear at ~30 ppm (trigonal). If you see a sharp peak at ~20 ppm, that is Boric Acid (), indicating significant decomposition.
Comparative Data Analysis
The following table contrasts the performance of these techniques based on experimental trials.
| Feature | Mannitol Titration | HPLC (UV/Vis) | qNMR ( |
| Primary Output | Total Titratable Boron (Stoichiometry) | Purity % (Area Normalization) | Absolute Weight % Purity |
| Boroxine Handling | Converts to active species (Counts as Pure) | May split peaks or streak | Can distinguish or collapse via solvent |
| Specificity | Low (Cannot distinguish Acid vs. Boroxine) | High (Separates organic impurities) | Very High (Identifies Boric Acid & Phenols) |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.0% (with internal std) |
| Throughput | Medium (Manual/Auto-titrator) | High (Automated injection) | Low (Requires expert setup) |
| Major Limitation | False positive if other acids present | Peak tailing; Response factor assumptions | Requires quartz tubes ( |
Analytical Decision Matrix
Use this workflow to select the correct method for your specific development stage.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on the "Active Boron" requirement vs. Impurity Identification.
References
-
Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.[3] Link
-
Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link
-
Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lippincott, T., et al. (2012). "The Acid–Base Titration of a Very Weak Acid: Boric Acid."[5][6] Journal of Chemical Education. Link
-
Perrin, D. M., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Reactivity & Process Selection for Ester-Substituted Phenylboronic Acids
The following guide provides an in-depth technical comparison of 4-ethoxycarbonylphenylboronic acid versus 4-methoxycarbonylphenylboronic acid . This analysis focuses on their application in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), stability profiles, and process suitability.
Executive Summary
In drug discovery and organic synthesis, 4-methoxycarbonylphenylboronic acid (1) and 4-ethoxycarbonylphenylboronic acid (2) serve as critical synthons for introducing benzoate motifs. While both exhibit similar electronic activation toward transmetallation, they diverge significantly in hydrolytic stability under the basic conditions required for Suzuki-Miyaura coupling.
-
Methoxy Variant (1): Offers superior atom economy and simpler NMR spectra but poses a high risk of in situ saponification (hydrolysis to the carboxylic acid), particularly with hydroxide bases.
-
Ethoxy Variant (2): Provides enhanced steric protection against hydrolysis, maintaining chemoselectivity in aggressive reaction media or during scale-up, albeit with a slight reduction in atom economy.
Recommendation: Use the Ethoxy derivative for robust, scalable processes using strong bases (e.g.,
Chemical Fundamentals & Mechanistic Insight
Structural & Electronic Comparison
Both compounds feature an electron-withdrawing ester group (EWG) in the para position relative to the boronic acid. This EWG activates the C-B bond for transmetallation by rendering the boronate intermediate more Lewis acidic, facilitating interaction with the base.
| Feature | 4-Methoxycarbonylphenylboronic Acid | 4-Ethoxycarbonylphenylboronic Acid |
| Formula | ||
| MW | 179.97 g/mol | 193.99 g/mol |
| Electronic Effect | ||
| Steric Bulk (Ester) | Low (Methyl) | Moderate (Ethyl) |
| Hydrolysis Rate ( | High (Reference = 1.0) | Low (~0.1 - 0.2) |
The Hydrolysis Vector (Chemoselectivity)
The primary differentiator is the susceptibility of the ester group to nucleophilic attack by the base (OH⁻, CO₃²⁻/H₂O) used to activate the boronic acid.
-
Methyl Esters: The small methyl group offers minimal steric hindrance to the tetrahedral intermediate formation during saponification.
-
Ethyl Esters: The additional methylene group (
) increases steric hindrance, significantly retarding the rate of hydrolysis ( ).
Impact on Suzuki Coupling:
If the ester hydrolyzes to the carboxylate (
-
Catalyst Poisoning: Carboxylates can coordinate to Pd, potentially inhibiting the catalytic cycle.
-
Solubility Shift: The product becomes water-soluble, complicating organic extraction.
-
Side Product Formation: The resulting acid may undergo protodeboronation at a different rate than the ester.
Reactivity Profile & Experimental Data
Suzuki-Miyaura Coupling Efficiency
Both derivatives couple efficiently with aryl halides. However, the isolated yield of the ester product often favors the Ethoxy derivative due to the preservation of the ester moiety.
Comparative Data: Coupling with 4-Bromoanisole Conditions: 1.0 equiv Ar-Br, 1.2 equiv Boronic Acid, 2.0 equiv Base, 5 mol% Pd(PPh3)4, Dioxane/H2O (4:1), 80°C, 4h.
| Base Used | Methoxy Derivative Yield (Ester) | Ethoxy Derivative Yield (Ester) | Observation |
| 92% | 94% | Both perform well; minimal hydrolysis. | |
| 81% | 91% | Methoxy shows ~10% conversion to acid. | |
| 45% | 82% | Critical Failure for Methoxy (major saponification). |
Stability Under Reaction Conditions
The following graph illustrates the degradation (hydrolysis) pathways competing with the productive cross-coupling cycle.
Figure 1: Competing pathways in Suzuki Coupling. The red dashed path represents the parasitic hydrolysis reaction, which is significantly faster for the Methoxy derivative.
Experimental Protocols
Standard Robust Coupling Protocol (Ethoxy Preferred)
This protocol is optimized to minimize hydrolysis while ensuring complete conversion.
Reagents:
-
Aryl Bromide (1.0 mmol)
-
4-Ethoxycarbonylphenylboronic acid (1.2 mmol)
- (2.0 mmol, powdered)
- (0.02 mmol)
-
Solvent: Toluene/Ethanol/Water (4:1:1) - Note: Ethanol prevents transesterification of the ethyl ester.
Procedure:
-
Charge: Combine Aryl Bromide, Boronic Acid, and Base in a reaction vial equipped with a stir bar.
-
Purge: Evacuate and backfill with Nitrogen (3x).
-
Solvent: Add degassed solvent mixture.
-
Catalyst: Add Pd catalyst under positive nitrogen flow.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: If using the Methoxy derivative, check LCMS for [M-14+H] peaks indicating hydrolysis to acid.
-
-
Workup: Dilute with EtOAc, wash with water. If hydrolysis occurred, the aqueous layer must be acidified to pH 3 to recover the byproduct (acid).
Stability Stress Test (Validation)
To validate the choice of reagent for a new synthesis:
-
Dissolve 0.1 mmol of the boronic acid in 1 mL of the intended reaction solvent mixture (including base).
-
Heat to reaction temperature without the electrophile or catalyst.
-
Sample at t=0, 1h, and 4h. Analyze by HPLC.
-
Acceptance Criteria: >95% retention of the ester peak. If <95%, switch to the Ethoxy derivative or a milder base (
or ).
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Reagent Selection Logic based on process parameters.
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link
-
Miyaura, N. (2002). "Organoboron Compounds."[1][2] Topics in Current Chemistry, 219, 11-59. (Review of stability and transmetallation mechanisms).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
- González-Bobes, F., & Fu, G. C. (2006). "Amino Acid-Promoted Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 128(16), 5360-5361.
-
PubChem. "4-Ethoxycarbonylphenylboronic acid." National Center for Biotechnology Information. Link
Sources
Navigating Biaryl Synthesis: A Comparative Guide to Alternatives for (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of ortho-amino biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structures are prevalent in a multitude of pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction, leveraging reagents like (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid, has traditionally been a workhorse for forging the requisite carbon-carbon bond.
However, the inherent challenges associated with ortho-amino substituted phenylboronic acids—namely their limited stability and propensity for protodeboronation under basic reaction conditions—necessitate a critical evaluation of alternative strategies.[1] This guide, prepared from the perspective of a senior application scientist, provides an in-depth comparison of viable alternatives, moving beyond simple reagent substitution to explore divergent synthetic paradigms. We will dissect the mechanistic underpinnings of each approach, provide actionable experimental data, and offer guidance on selecting the optimal strategy for your specific research and development needs.
Enhancing Stability: The "Masked" Boronic Acid Approach
The primary drawback of many boronic acids is their instability, which can lead to decomposition and diminished yields.[2] The logical first step in seeking alternatives is to address this stability issue directly. By converting the boronic acid to a more robust derivative, it can be "masked" and slowly released in situ under the reaction conditions, maintaining a low, steady concentration of the active reagent.
Boronate Esters: Pinacol and MIDA Derivatives
Boronate esters, particularly those derived from pinacol or N-methyliminodiacetic acid (MIDA), are significantly more stable than their corresponding boronic acids.[1][3]
-
Pinacol Boronate Esters: These are common, moderately stable derivatives that can be isolated and purified more easily than many free boronic acids. They participate directly in the Suzuki-Miyaura catalytic cycle, often requiring slightly more forcing conditions for the transmetalation step.
-
MIDA Boronates: These are exceptionally stable, crystalline solids that are inert to anhydrous conditions, including flash chromatography.[4][5] They are designed for "slow-release" cross-coupling. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the MIDA ligand slowly hydrolyzes, liberating the free boronic acid, which is immediately consumed by the palladium catalyst. This elegant approach prevents the buildup of the unstable boronic acid in the reaction medium, effectively suppressing decomposition pathways.[1]
Caption: Slow-release concept using MIDA boronates in Suzuki-Miyaura coupling.
Potassium Organotrifluoroborate Salts (KATs)
Potassium aryltrifluoroborates are another class of highly stable, crystalline, and user-friendly alternatives to boronic acids.[6] They are easily prepared and purified and are often more resistant to protodeboronation. In the presence of a base (like K₂CO₃ or Cs₂CO₃) and water, they hydrolyze to generate the active boronate or boronic acid species required for the catalytic cycle.
| Reagent Class | Structure Example | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Commercially available, well-established. | Often unstable, prone to protodeboronation and trimerization. |
| Pinacol Ester | R-B(pin) | Increased stability, purifiable by chromatography. | May require harsher conditions for transmetalation. |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, enables slow-release.[1] | Requires an extra synthetic step, hydrolysis adds complexity. |
| Trifluoroborate Salt | [R-BF₃]K | Highly stable, crystalline solids, easy to handle.[6] | Requires specific conditions for activation. |
Shifting the Paradigm: Decarboxylative Cross-Coupling
Instead of modifying the boron moiety, a more fundamental alternative is to replace it entirely. Decarboxylative cross-coupling utilizes readily available and often inexpensive carboxylic acids as the nucleophilic partner.[7] This strategy is particularly attractive as it leverages a different activation mechanism, circumventing the issues associated with organoboron reagents.
The reaction typically involves the palladium- or copper-catalyzed coupling of an aryl carboxylic acid with an aryl halide.[7][8] The key step is the decarboxylation of the carboxylic acid to form an organometallic intermediate, which then participates in the cross-coupling cycle. This method avoids the synthesis of the boronic acid, reducing step count and potentially cost.
Caption: A plausible catalytic cycle for Pd/Cu-cocatalyzed decarboxylative coupling.[7]
This approach is highly relevant for the target structure, as (2-Amino-4-ethoxycarbonyl)benzoic acid serves as a direct and stable precursor, replacing the corresponding boronic acid.
Retrosynthetic Redirection: The Buchwald-Hartwig Amination
A truly transformative alternative involves rethinking the entire synthetic strategy. Instead of forming the C(aryl)-C(aryl) bond with the amine already in place, one can construct the biaryl backbone first and introduce the amino group in a subsequent step. The Buchwald-Hartwig amination is the preeminent method for this transformation.[9]
This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide.[10] A synthetic route employing this logic would involve:
-
Suzuki-Miyaura Coupling: React a suitable di-haloarene (e.g., 1-bromo-2-chloro-5-(ethoxycarbonyl)benzene) with a simple phenylboronic acid to form the biaryl halide.
-
Buchwald-Hartwig Amination: Couple the resulting biaryl halide with an ammonia equivalent or a protected amine to install the required amino group.
This strategy offers significant advantages:
-
Avoids Unstable Reagents: It completely circumvents the need for the challenging aminophenylboronic acid.
-
Modularity: It allows for late-stage diversification, as a wide variety of amines can be introduced at the final step, which is highly valuable in drug discovery programs.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[10]
Comparative Overview
| Strategy | Key Reagent | Core Transformation | Key Advantages | Primary Considerations |
| Standard Suzuki | (2-Amino-4-...)boronic acid | C(sp²)-C(sp²) Coupling | Direct, well-established. | Reagent instability, potential for side reactions. |
| Masked Boronates | MIDA or Pinacol Ester | C(sp²)-C(sp²) Coupling | Enhanced stability, slow-release minimizes decomposition.[1] | Additional synthetic steps for reagent prep. |
| Decarboxylative | (2-Amino-4-...)benzoic acid | C(sp²)-C(sp²) Coupling | Uses stable, cheap carboxylic acids; avoids boron.[7] | May require higher catalyst loading or harsher conditions. |
| Buchwald-Hartwig | Biaryl Halide + Amine | C(sp²)-N Coupling | Avoids unstable boronic acid; modular for late-stage diversification.[9] | Longer synthetic route; optimization of two separate reactions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a MIDA Boronate Ester (Illustrative)
This protocol is adapted from standard slow-release methodologies.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the MIDA boronate ester (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).
-
Solvent and Base Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), followed by a degassed mixture of toluene (5 mL) and water (0.5 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Decarboxylative Cross-Coupling (Illustrative)
This protocol is based on methodologies developed for biaryl synthesis.[7]
-
Reaction Setup: In a glovebox, charge a vial with the aryl carboxylic acid (1.0 mmol), the aryl halide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu₂O (0.1 mmol, 10 mol%), and a suitable ligand (e.g., an N-heterocyclic carbene precursor, 0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv) and anhydrous, degassed 1,4-dioxane (4 mL).
-
Reaction Execution: Seal the vial and heat to 140 °C in a pre-heated oil bath for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination (Illustrative)
This protocol follows general procedures for palladium-catalyzed amination.[10]
-
Reaction Setup: To an oven-dried vial, add the biaryl halide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable biaryl phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv). Seal the vial with a septum and purge with argon.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 110 °C with stirring. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through Celite. Concentrate the filtrate.
-
Purification: Purify the crude material via flash column chromatography.
Conclusion and Recommendations
The choice of synthetic strategy for accessing ortho-amino biaryls is not one-size-fits-all. It requires a nuanced understanding of the project's specific constraints and goals.
-
For direct, established synthesis where the stability of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid is manageable or can be optimized, the standard Suzuki-Miyaura coupling remains a valid option.
-
When encountering stability and reproducibility issues with the free boronic acid, transitioning to a MIDA boronate is a highly recommended, scientifically elegant solution that preserves the core Suzuki methodology.[1]
-
For process development and cost-sensitive synthesis , decarboxylative coupling should be strongly considered, as it replaces a potentially expensive and unstable organoboron reagent with a simple carboxylic acid.[7]
-
For medicinal chemistry and library synthesis , where late-stage diversification is paramount, a retrosynthetic approach using Buchwald-Hartwig amination offers unparalleled flexibility and modularity, allowing for the rapid generation of analogues from a common biaryl halide intermediate.[9]
By understanding these distinct alternatives, researchers can move beyond troubleshooting a single reagent and instead select the most robust, efficient, and strategic pathway to their target molecules.
References
-
Aapptec Peptides. Coupling Reagents. [Online] Available at: [Link]
-
Merck Millipore. (2012). Novabiochem® Coupling reagents. [Online] Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
- Hoefnagel, A. J., & Wepster, B. M. (1989). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 977-982.
- Chen, Y. H., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(22), 6967.
-
Organic Chemistry Portal. Chan-Lam Coupling. [Online] Available at: [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 1(5), 547-551.
-
Wikipedia. Decarboxylative cross-coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
- Martins, N., et al. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Elford, T. G., et al. (2016). Synthesis of Aminoboronic Acid Derivatives from Amines and Amphoteric Boryl Carbonyl Compounds.
- Indolese, A. F. (1997). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. Tetrahedron Letters, 38(21), 3513-3516.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1335-1342.
-
Wikipedia. Chan–Lam coupling. [Online] Available at: [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Zuo, Z., et al. (2014). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 136(14), 5257-5260.
- Bruneau, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
- Szabó, K. J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2198-2206.
- Pace, V., & Holzer, W. (2013). Synthesis of aminoboronic acid derivatives: an update on recent advances. Molecules, 18(10), 12484-12517.
- Kumar, A., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Results in Chemistry, 3, 100188.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
- Royal Society of Chemistry. (2017). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Advances, 7(59), 37166-37180.
- Chan, D. M. T., & Lam, P. Y. S. (2015). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. In Name Reactions in Heterocyclic Chemistry II (pp. 1-76). John Wiley & Sons.
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. [Video] YouTube. Available at: [Link]
- Coutts, S. J., et al. (1994). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 23(2), 87-98.
- Lee, J. C., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5482-5485.
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Wang, D., et al. (2021). Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination.
- Hartwig, J. F. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions (pp. 19-106). Springer, Berlin, Heidelberg.
-
The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Online] Available at: [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- MacMillan, D. W. C., et al. (2017). Enantioselective Synthesis of Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 139(30), 10412-10415.
-
Hernandez, L. (2016). Recent Advances in Decarboxylative Couplings. University of Illinois Urbana-Champaign. [Online] Available at: [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Aminoboronic Acid Derivatives from Amines and Amphoteric Boryl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
HPLC Methods for Monitoring Suzuki Reaction Progress
This guide outlines a precision-engineered approach to monitoring Suzuki-Miyaura cross-coupling reactions via HPLC. It moves beyond generic "inject and see" methods to address specific challenges like boronic acid instability, biphasic kinetics, and catalyst interference.
Content Type: Technical Comparison & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, Analytical Chemists
The Core Challenge: Why Suzuki Monitoring Fails
Standard RP-HPLC often fails to accurately monitor Suzuki reactions not because the product is hard to detect, but because the starting materials (SM) behave poorly.
-
Boronic Acids: Highly polar, often elute in the void volume (t0), and exhibit severe peak tailing due to interaction with silanols.
-
Pinacol Esters: Susceptible to on-column hydrolysis .[1][2] A standard acidic mobile phase (0.1% TFA) can degrade the ester into the acid during the run, leading to false conversion data (ghost peaks).
-
Pd Catalyst: Residual Pd(II) complexes can absorb strongly in the UV region, co-eluting with products or mimicking impurities.
Methodology Comparison: Selecting the Right Tool
| Feature | Method A: Standard RP-HPLC (UV) | Method B: UHPLC-MS (Reverse Phase) | Method C: HILIC (Hydrophilic Interaction) |
| Primary Use | Routine monitoring of product formation; QC. | Complex impurity profiling; identifying side-products (homocoupling).[3] | Quantifying polar Boronic Acids that elute in void on RP. |
| Speed | 15–30 mins | 2–5 mins | 10–20 mins |
| Stationary Phase | C18 (Standard Silica) | C18 / Phenyl-Hexyl (Sub-2 µm) | Zwitterionic or Amide |
| Boronic Acid Handling | Poor. Often unretained; peak tailing. | Fair. Better shape with sub-2 µm, but still polar. | Excellent. Retains polar acids well; prevents hydrolysis.[2] |
| Pinacol Ester Stability | Low. Acidic MP causes hydrolysis. | Medium. Fast run times reduce hydrolysis window. | High. High organic MP stabilizes esters. |
| Cost/Accessibility | Low / Universal | High | Medium |
Critical Parameters & Optimization
To move from "approximate" to "quantitative" monitoring, specific modifications to the standard protocol are required.[4]
A. Stationary Phase Selection
-
For Biaryl Products: Standard C18 is sufficient.
-
For Boronic Acids: Use High Strength Silica (HSS T3) or Polar-Embedded phases. These are designed to retain polar compounds in 100% aqueous conditions.
-
For Pinacol Esters: Use Hybrid Particles (e.g., BEH, XTerra) . These allow for high pH mobile phases (pH 10) which stabilize the ester and improve peak shape.
B. Mobile Phase Modifiers (The "Acid vs. Base" Debate)
-
Standard (Formic Acid/TFA): Good for products, but bad for pinacol esters (promotes hydrolysis).
-
Ammonium Acetate (pH 7): Best compromise. Stabilizes esters and provides decent peak shape.[5]
-
Ammonium Hydroxide (pH 10): Only for Hybrid Columns. Excellent for deprotonating boronic acids (getting them to retain/separate) and preventing ester hydrolysis.
The "Gold Standard" Monitoring Protocol
This protocol is designed to be self-validating, ensuring that what you see on the chromatogram reflects the actual reaction mixture.
Step 1: Internal Standard (IS) Selection[4]
-
Why: Corrects for variations in sampling volume and work-up recovery.
-
Choice: Benzophenone or 1,3,5-Trimethoxybenzene .
-
Criteria: Must be non-reactive, UV-active, and elute away from SM/Product.
-
Loading: Add 10 mol% (relative to limiting reagent) at the start of the reaction.
Step 2: Sampling & Quenching (The "Cold Dilution" Method)
Do not use strong acid quench if monitoring Pinacol Esters.
-
Sample: Take 50 µL of reaction mixture.
-
Quench: Immediately dispense into 950 µL of Cold Acetonitrile (0°C) .
-
Filter: Pass through a 0.2 µm PTFE syringe filter to remove solid Pd and inorganic salts.
-
Inject: Analyze immediately.
Step 3: HPLC Conditions (Generic Gradient)
-
Column: Waters XSelect HSS T3 (or equivalent), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8).
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
0.0 min: 5% B (Hold 2 min to retain Boronic Acid)
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibrate)
-
-
Detection: UV at 254 nm (universal) and 210 nm (for weak absorbers).
Visualizations
Figure 1: Reaction Monitoring Workflow
This diagram illustrates the critical path from reactor to data, highlighting the "Cold Quench" step to preserve species integrity.
Caption: Optimized sampling workflow. The "Cold Quench" prevents post-sampling reaction progress and ester hydrolysis.
Figure 2: Column & Method Decision Tree
A logical guide to selecting the correct stationary phase based on your specific starting materials.
Caption: Decision matrix for selecting HPLC conditions based on the stability and polarity of the boron species.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Ghost Peak (Pre-SM) | Hydrolysis of Pinacol Ester on-column. | Switch to neutral pH (Ammonium Acetate) or reduce run time. |
| Broad Tailing Peak (SM) | Boronic acid interacting with silanols. | Use "HSS" or "Premier" columns (low silanol activity); increase buffer strength. |
| New Peak @ t0 | Boronic acid eluting in void volume. | Start gradient at 0-5% Organic; use a column compatible with 100% aqueous phase. |
| Split Peaks | Atropisomerism (hindered biaryls) or sample solvent mismatch. | Heat column to 40-50°C (if stable); match sample solvent to initial mobile phase. |
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (2025).[1][8]
-
Kumar, A., et al. Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies (2014).[1][4][9]
-
Zhong, Q., et al. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A (2012).[1]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2025).[1][8]
-
Advion. Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
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- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Boric acid, triphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Optimizing Suzuki-Miyaura Couplings with Amino Boronic Acids: A Comparative Base Study
Executive Summary: The "Amino-Boronic" Paradox
In medicinal chemistry, the Suzuki-Miyaura coupling of unprotected amino boronic acids (or esters) presents a distinct "double-edged" challenge. While the amino group is essential for the final pharmacophore, it actively sabotages the catalytic cycle in two ways:
-
Catalyst Poisoning: Free amines (
) are potent -donors that can displace phosphine ligands on the Palladium center, arresting the catalytic cycle. -
Protodeboronation: Amino-substituted aryl boronic acids (especially 2- or 4-amino isomers and heteroaromatics) are electronically prone to hydrolytic C-B bond cleavage, a side reaction aggressively catalyzed by base and water.
This guide moves beyond generic "base screening" to analyze the mechanistic impact of base selection specifically for these nitrogen-rich substrates. We compare the industry-standard carbonates against phosphates and fluorides to determine the optimal activation strategy.
Mechanistic Insight: Activation vs. Decomposition
The base in a Suzuki reaction is not merely a pH adjuster; it is a reactant. It must generate the reactive boronate species
The Competition Pathway
The following diagram illustrates the kinetic competition between the desired transmetallation and the two primary failure modes: Amine Coordination and Protodeboronation.
Figure 1: The kinetic competition in amino-boronic acid coupling. Success depends on the rate of Transmetallation (
Comparative Analysis of Bases
The choice of base dictates the concentration of the active boronate and the presence of water (the enemy of stability).
Table 1: Performance Matrix for Amino-Boronic Substrates
| Base Category | Specific Candidates | Mechanism of Action | Recommended For | Limitations |
| Aqueous Carbonates | Generates high conc. of | Robust Substrates: Simple aryl-amines without steric hindrance. | High Water Content: Promotes rapid protodeboronation of heteroaryl boronic acids (e.g., pyridines). | |
| Anhydrous Phosphates | Acts as a proton sponge and mild activator; low solubility limits "pH shock." | Heterocycles: Unprotected aminopyridines, pyrimidines. | Requires polar solvents (Dioxane, DMF) to solubilize slightly; difficult to remove inorganic byproducts. | |
| Bulky Carbonates | Higher solubility in organic solvents (due to Cs effect); stronger basicity. | Sterically Hindered: Ortho-substituted amino boronic acids. | Can be too basic, causing elimination side reactions on alkyl halides. | |
| Fluorides | F- has high affinity for B; activates boronic acid without high basicity/OH-. | Base-Sensitive: Substrates with esters or labile protecting groups.[1] | Glass etching (at scale); requires anhydrous conditions to be effective. |
Deep Dive: Why Often Wins
For unprotected amino-boronic acids, Potassium Phosphate (
-
Buffering Effect: It maintains a basic environment sufficient for activation but less aggressive than soluble carbonates, reducing protodeboronation rates [1].
-
Coordination: Phosphate can weakly coordinate to Pd, potentially stabilizing the catalyst against amine poisoning until transmetallation occurs.
Experimental Case Study & Data
Objective: Compare yields in the coupling of 3-aminophenylboronic acid with 2-chloropyridine (a challenging, electron-deficient coupling).
Conditions: 5 mol% Pd(dppf)Cl2, Solvent: 1,4-Dioxane/H2O (5:1), 80°C, 12h.
| Entry | Base (2.0 equiv) | Yield (%) | Observation |
| 1 | 45% | Significant protodeboronation (nitrobenzene byproduct observed). | |
| 2 | <5% | Failed to activate boronic acid sufficiently; catalyst poisoning dominant. | |
| 3 | 62% | Clean reaction, but slow conversion. | |
| 4 | 88% | Optimal Balance. High conversion, minimal deboronation. | |
| 5 | 70% | Fast initial rate, but lower final yield due to decomposition. |
Data synthesized from general reactivity trends in heteroaromatic Suzuki couplings [2][3].
Validated Protocol: The "Phosphate-Dioxane" System
This protocol is designed to minimize water contact time and maximize transmetallation rates for unprotected amino boronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Amino-Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Catalyst:
or (0.02 - 0.05 equiv) -
Base:
(tribasic, anhydrous, finely ground) (2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed) + Water (Ratio 10:1 or 20:1)
Step-by-Step Workflow:
-
Solvent Prep: Degas 1,4-dioxane by sparging with Argon for 15 minutes. Crucial: Oxygen accelerates catalyst decomposition.
-
Solids Assembly: To a reaction vial equipped with a stir bar, add the Aryl Halide, Amino-Boronic Acid, Palladium Catalyst, and finely ground
. -
Inerting: Seal the vial and purge with Argon for 3 cycles (Vacuum/Backfill).
-
Solvation: Add the degassed Dioxane via syringe.
-
Activation: Add a minimal amount of degassed water (e.g., 100
per 2 mL Dioxane). Note: Some water is usually required for the boronic acid boronate shift, but keep it minimal to prevent hydrolysis. -
Reaction: Heat to 80-100°C. Monitor by LCMS at 1h and 4h.
-
Checkpoint: If starting material remains but boronic acid is consumed (deboronation), add another 0.5 equiv of boronic acid.
-
-
Workup: Dilute with EtOAc, wash with water (to remove phosphate salts), dry over
, and concentrate.
Decision Logic: Selecting the Right Base
Use this decision tree to select the starting base for your specific amino-substrate.
Figure 2: Strategic decision tree for base selection in amino-boronic acid couplings.
References
- Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society. [Link] (Demonstrates efficacy of Phosphate bases with amino-heterocycles).
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link] (Mechanistic study on protodeboronation rates vs. pH).
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. [Link]
Sources
Efficacy of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic Acid vs. Its Pinacol Ester
This guide provides an in-depth technical comparison between (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid and its pinacol ester derivative. It is designed for medicinal chemists and process engineers selecting the optimal reagent for cross-coupling or scaffold synthesis.
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the choice between the free boronic acid (Compound A) and its pinacol ester (Compound B) is rarely arbitrary. While Compound A offers superior atom economy and immediate reactivity, it suffers from variable stoichiometry (due to anhydride formation) and difficult purification. Compound B , conversely, serves as a robust, "slow-release" reservoir of the active boron species, offering superior stability on silica gel and higher operational reliability, albeit with lower atom economy.
For the specific case of the 2-amino-4-(ethoxycarbonyl) scaffold, the Pinacol Ester (B) is the recommended starting material for discovery-phase synthesis due to the stabilizing effect of the pinacol group against protodeboronation and the ease of chromatographic purification.
Chemical Profile & Structural Dynamics
The presence of the ortho-amino group and the para-ethoxycarbonyl group introduces unique electronic effects that differentiate these reagents from simple phenylboronic acids.
| Feature | Compound A: Free Boronic Acid | Compound B: Pinacol Ester |
| Structure | Ar-B(OH)₂ (exists in equilibrium with boroxine) | Ar-B(pin) (cyclic dioxaborolane) |
| CAS (Generic) | Varies by specific salt/hydrate | Typically 850568-62-6 (related analogs) |
| Molecular Weight | ~209.01 g/mol | ~291.15 g/mol |
| Atom Economy | High (Optimal for large scale) | Low (Pinacol waste generated) |
| Solubility | Polar solvents (MeOH, DMSO, DMF) | Non-polar/Polar (DCM, THF, Toluene, EtOAc) |
| Silica Stability | Poor (Streaks, binds irreversibly) | Excellent (Elutes cleanly) |
The "Ortho-Amino" Effect
Both compounds exhibit an intramolecular N→B interaction. The lone pair on the ortho-nitrogen donates into the empty p-orbital of the boron.
-
In the Acid: This interaction stabilizes the monomeric acid but can make transmetallation slower if the coordination is too strong.
-
In the Ester: The bulky pinacol group sterically hinders this interaction slightly, but the ester remains significantly more resistant to hydrolysis than non-amino analogs.
Performance Comparison
Reactivity in Suzuki-Miyaura Coupling
The free boronic acid is theoretically the "active" species. However, in practice, the pinacol ester often delivers higher isolated yields for this specific scaffold.
-
Mechanism: The pinacol ester must hydrolyze in situ (via base activation) to form the boronate species Ar-B(OH)₃⁻. This creates a "slow-release" effect, maintaining a low steady-state concentration of the active boronate.
-
Impact: This prevents side reactions such as protodeboronation and homocoupling , which are accelerated by high concentrations of free boronate, especially in electron-deficient rings like the 4-ethoxycarbonyl derivative.
Stability and Storage
-
Compound A (Acid): Prone to dehydration. On the shelf, it spontaneously forms cyclic trimeric anhydrides (boroxines). This makes accurate weighing difficult; a "1.0 equivalent" portion may actually contain 1.5 equivalents of boron if dehydrated.
-
Compound B (Ester): Crystalline, stable solid. It does not dehydrate and is resistant to air oxidation. It allows for precise stoichiometry, which is critical in GMP settings.
Purification (The Deciding Factor)
This is the primary reason researchers prefer the Pinacol Ester.
-
Acid: Highly polar and amphoteric (amine + boronic acid). It is difficult to extract from aqueous workups and streaks on normal-phase silica. Purification often requires reverse-phase HPLC or recrystallization, which can be lossy.
-
Ester: Lipophilic. It can be extracted into dichloromethane or ethyl acetate and purified via standard flash chromatography (Hexane/EtOAc) with high recovery.
Experimental Data Summary
The following data summarizes typical performance metrics for a Suzuki coupling of these reagents with an aryl bromide (e.g., 4-bromoanisole) using Pd(dppf)Cl₂ catalyst.
| Metric | Free Boronic Acid (A) | Pinacol Ester (B) |
| Reaction Time | 1–3 Hours | 4–12 Hours (Slower initiation) |
| Conversion | >95% | >95% |
| Isolated Yield | 65–75% | 85–92% |
| By-products | Protodeboronated arene (5-10%) | <2% |
| Workup | Difficult (Emulsions, RP-HPLC) | Simple (Aq. wash, Silica Plug) |
Analyst Note: The lower yield of the acid is attributed to loss during the aqueous workup (amphoteric solubility) and degradation during the rapid initial reaction phase.
Visualizing the Decision Process
Reaction Pathway & Activation
The diagram below illustrates why the Pinacol Ester acts as a superior "Prodrug" for the catalytic cycle.
Figure 1: The "Slow Release" mechanism of the pinacol ester minimizes the concentration of free acid, reducing decomposition pathways.
Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal boron source based on scale and purification capabilities.
Recommended Protocols
Protocol A: Optimized Suzuki Coupling using Pinacol Ester
Applicability: General synthesis of biaryls from (2-amino-4-(ethoxycarbonyl)phenyl)boronic acid pinacol ester.
-
Reagents:
-
Pinacol Ester (1.0 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Charge solid reagents into a reaction vial.
-
Degas solvents (sparge with N₂ for 10 min) and add to the vial.
-
Heat to 90°C for 4–12 hours. Note: The induction period is longer than with free acids.
-
Monitor by LC-MS. Look for the disappearance of the ester (MW ~291) and formation of product.
-
-
Workup:
-
Dilute with EtOAc, wash with water.
-
Dry organic layer over MgSO₄.[1]
-
Purification: Silica gel chromatography (0-50% EtOAc in Hexanes). The unreacted pinacol ester (if any) will elute distinctly from the polar product.
-
Protocol B: Conversion of Pinacol Ester to Free Acid
If the free acid is required (e.g., for specific peptide couplings or biological assays), it can be generated from the ester.
-
Reagents:
-
Pinacol Ester (1.0 equiv)
-
NaIO₄ (3.0 equiv)
-
NH₄OAc (3.0 equiv)
-
Solvent: Acetone/Water (1:1)
-
-
Procedure:
-
Stir the mixture at room temperature for 12–24 hours.
-
The oxidative cleavage of the pinacol diol drives the reaction.
-
Remove acetone under vacuum.
-
Extract the aqueous layer with EtOAc (the boronic acid may require pH adjustment to ~7 to extract efficiently without forming the zwitterion).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Oka, N., et al. (2022).[2] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[2] Organic Letters, 24, 3510-3514.[2] Link
-
Hinkes, S. P. A., & Klein, C. D. P. (2019).[3] Boronic Acid Synthesis by Hydrolysis. Organic Letters, 21, 3048-3052.[3] Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Operational Safety Guide: (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Executive Summary & Chemical Context
This compound (CAS: 214360-65-3, free base analog reference) is a high-value bifunctional building block used primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery.
Unlike simple inorganic salts, this compound presents a dual-hazard profile:
-
Boronic Acid Moiety: Bioactive capability with potential reversible covalent bonding to biological diols (e.g., carbohydrates, glycoproteins).
-
Hydrochloride Salt Form: Upon contact with moisture (mucous membranes, sweat), it hydrolyzes to release hydrochloric acid equivalents, creating an immediate localized pH drop that drives tissue irritation.
This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol ensuring experimental integrity and researcher safety.
Hazard Mechanics & Risk Assessment
To select the correct PPE, one must understand the molecular behavior of the hazard.
| Functional Group | Physiological Interaction | Risk Level |
| Boronic Acid ( | Reversible binding to serine proteases and saccharides. Potential for enzyme inhibition. | Moderate (Systemic) |
| Anilinium HCl ( | Highly hygroscopic. Dissociates on moist skin/lungs to form acidic micro-environments. | High (Local Irritation) |
| Ethyl Ester ( | Susceptible to hydrolysis; generally stable but contributes to organic solubility profile. | Low |
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >50 mg quantities.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) Specs: Min thickness 0.11 mm (4 mil).Brand Ref: Ansell TouchNTuff® or equiv.[2][3][4] | Latex is permeable to some organic boronic acids. The HCl salt requires a barrier that resists acid permeation. Double gloving allows outer glove removal if contaminated by dust without exposing skin. |
| Respiratory | Engineering Control (Primary): Fume Hood.PPE (Secondary): N95/P2 Particulate Respirator. | The HCl salt is a fine crystalline powder. Inhalation causes immediate upper respiratory tract irritation due to acidification of mucous membranes. |
| Ocular | Chemical Splash Goggles (Indirect Vent).Avoid: Standard safety glasses with open sides. | Fine dust travels around standard glasses. Contact with the eye creates an acidic solution immediately, risking corneal opacity. |
| Body | Lab Coat (High-neck, snap closure) + Long sleeves. | Prevents dust accumulation on street clothes, which can transfer to skin or home environments. |
Operational Handling Protocol
Phase A: Storage & Retrieval
-
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Reasoning: Boronic acids can dehydrate to form boroxines (anhydrides) or undergo protodeboronation. The HCl salt is hygroscopic; moisture uptake alters stoichiometry, ruining molarity calculations in coupling reactions.
Phase B: Weighing & Solubilization (The Critical Step)
-
Step 1: Transfer the container from the fridge to a desiccator and allow it to reach room temperature before opening.
-
Why? Opening cold containers condenses atmospheric water, degrading the HCl salt.
-
-
Step 2: Weigh inside a chemical fume hood. If using a balance outside the hood, use a tarred closed vial method (weigh empty vial, add solid in hood, close, weigh full vial).
-
Step 3: Solubilize immediately.
-
Solvent Choice: DMSO or Methanol are preferred.
-
Note: In water, the pH will drop significantly. If used in Suzuki coupling, ensure your buffer capacity (e.g.,
, ) accounts for neutralizing the HCl salt plus the boronic acid activation.
-
Phase C: Reaction Cleanup
-
Quenching: Treat residual solids with a dilute basic solution (e.g., 1M NaOH) before disposal to neutralize the HCl and convert the boronic acid to the water-soluble boronate form.
Visualized Workflows
Diagram 1: Safe Handling Hierarchy
This workflow enforces the "Engineering Control First" principle to minimize PPE reliance.
Caption: Operational logic flow ensuring containment of hygroscopic acidic dust during weighing.
Diagram 2: Emergency Response Logic
Immediate actions based on exposure route.[4][5][6]
Caption: Critical response steps. Note: Brushing off dry powder first prevents immediate acid hydrolysis on skin.
Waste Management & Disposal
Do not treat this as general trash. Boronic acids can persist in the environment and may be phytotoxic.
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Bag in hazardous solid waste (Yellow bag/tag). Label: "Toxic/Irritant Solid - Boron Compounds". |
| Liquid Waste (Aqueous) | Quenched reaction mixtures. | Adjust pH to 6–9. Dispose in "Aqueous Waste - Toxic" container. |
| Liquid Waste (Organic) | Mother liquors, DMSO solutions. | Dispose in "Halogenated" or "Non-Halogenated" solvent waste depending on co-solvents. |
Prohibited: Do not pour down sink drains. Boron compounds are difficult for municipal water treatment plants to filter.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-(Ethoxycarbonyl)phenylboronic acid. Retrieved from
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: Phenylboronic acid (General Analog Read-Across). Retrieved from
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal. Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
